molecular formula C10H9BrO3 B8658158 Methyl 3-(4-bromophenyl)-2-oxopropanoate

Methyl 3-(4-bromophenyl)-2-oxopropanoate

Cat. No.: B8658158
M. Wt: 257.08 g/mol
InChI Key: QYHYZBVVTICYBO-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-2-oxopropanoate (C₁₀H₉BrO₃, MW 257.08) is a brominated aromatic α-keto ester. It serves as a key intermediate in organic synthesis, particularly for constructing hydroxy γ-lactone derivatives and substituted furanones . The compound is synthesized via acid-catalyzed hydrolysis of 2-acetamido-3-(4-bromophenyl)propanoic acid in ethanol, followed by reaction with aldehydes (e.g., 3-hydroxybenzaldehyde) under basic conditions to yield substituted furan-2(5H)-ones .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3

InChI Key

QYHYZBVVTICYBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-(2-Bromophenyl)-2-[(4-Phenylbutyl-2-Amino)Methylene]-3-Oxopropanoate

  • Structure: This compound (C₂₂H₂₄BrNO₃, MW 430.34) features a 2-bromophenyl group and an amino-methylene substituent at the α-position .
  • Synthesis : Prepared via multi-step alkylation and condensation reactions, differing from the straightforward acid-catalyzed route of the target compound .
  • Key Differences: Substituent Position: Bromine at the ortho position (vs. para in the target compound) alters steric and electronic properties.

Methyl 3-(3-Chloro-2-Nitrophenyl)-2-Oxopropanoate

  • Structure: Contains a 3-chloro-2-nitrophenyl group (C₁₀H₈ClNO₅, MW 257.63) .
  • Synthesis: Produced via tautomerization of hydroxyprop-2-enoate derivatives under acidic or thermal conditions .
  • Applications : Intermediate in synthesizing substituted N-heterocycles, leveraging the electron-withdrawing nitro group for cyclization reactions .
  • Key Differences :
    • Electron Effects : The nitro group increases electrophilicity at the α-keto position, accelerating nucleophilic attacks compared to the bromine in the target compound .
    • Reactivity : Higher thermal stability due to resonance stabilization from the nitro group .

Methyl 2-Oxopropanoate (Methyl Pyruvate)

  • Structure : Simplest α-keto ester (C₄H₆O₃, MW 102.09) .
  • Natural Occurrence : Identified in Spondias cytherea fruits, contributing to flavor profiles .
  • Applications : Used in metabolic studies and as a flavoring agent, contrasting with the synthetic utility of brominated analogs .
  • Key Differences :
    • Substituents : Lacks aromatic bromination, reducing steric hindrance and enabling broader enzymatic interactions .
    • Synthetic Role : Primarily a reactant in esterification, whereas the target compound is a specialized intermediate .

Methyl 3-(4-Chloro-2-Methylphenyl)-2-Oxopropanoate

  • Structure : Features a 4-chloro-2-methylphenyl group (C₁₁H₁₁ClO₃, MW 226.65) .
  • Commercial Availability : Supplied by multiple vendors, unlike the target compound, which is typically synthesized in situ .
  • Key Differences :
    • Substituent Effects : The methyl group introduces steric hindrance, slowing reactions at the α-keto position compared to the target compound .
    • Applications : Used in drug discovery for modifying pharmacokinetic properties .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Substituents Key Applications Synthesis Method
Methyl 3-(4-bromophenyl)-2-oxopropanoate C₁₀H₉BrO₃ 257.08 4-bromophenyl Hydroxy γ-lactone synthesis Acid-catalyzed hydrolysis
Ethyl 3-(2-bromophenyl)-... () C₂₂H₂₄BrNO₃ 430.34 2-bromophenyl, amino-methylene Pharmaceutical intermediates Multi-step alkylation
Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate C₁₀H₈ClNO₅ 257.63 3-chloro-2-nitrophenyl N-Heterocycle synthesis Tautomerization
Methyl 2-oxopropanoate C₄H₆O₃ 102.09 None (simple α-keto ester) Metabolic studies, flavoring agents Natural extraction/esterification
Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate C₁₁H₁₁ClO₃ 226.65 4-chloro-2-methylphenyl Drug discovery Vendor-specific synthesis

Research Findings and Trends

  • Reactivity Trends : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the α-keto position, whereas bulky substituents (e.g., methyl) hinder reactivity .
  • Synthetic Utility : Brominated derivatives (para-substituted) are preferred for constructing fused heterocycles due to optimal electronic and steric profiles .

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